(S)-2-Aminononanoic acid

Übersicht

Beschreibung

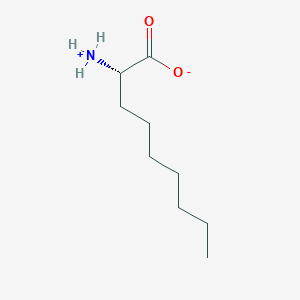

(S)-2-Aminononanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a nonane backbone. The compound is chiral, meaning it has a specific three-dimensional arrangement, and the (S)-configuration indicates its stereochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Aminononanoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable nonane derivative.

Amination: Introduction of the amino group through nucleophilic substitution or reductive amination.

Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture using chiral chromatography or enzymatic resolution.

Industrial Production Methods: Industrial production of this compound often employs biocatalysis, where specific enzymes catalyze the formation of the desired enantiomer. This method is preferred due to its high selectivity and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-Aminononanoic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Utilizes oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Involves reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Produces oxo derivatives.

Reduction: Yields amine derivatives.

Substitution: Forms substituted amino acids.

Wissenschaftliche Forschungsanwendungen

(S)-2-Aminononanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules.

Biology: Serves as a precursor for the synthesis of peptides and proteins.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of biodegradable polymers and surfactants.

Wirkmechanismus

The mechanism of action of (S)-2-Aminononanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

®-2-Aminononanoic acid: The enantiomer of (S)-2-Aminononanoic acid with different stereochemistry.

2-Aminooctanoic acid: A shorter-chain analog with similar functional groups.

2-Aminodecanoic acid: A longer-chain analog with similar functional groups.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity in biochemical interactions. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds for pharmaceutical applications.

Biologische Aktivität

(S)-2-Aminononanoic acid, also known as 2-aminononanoic acid, is an α-amino acid characterized by its long hydrophobic nonyl chain and the presence of both an amino group (-NH₂) and a carboxylic acid group (-COOH). This unique structure allows it to engage in various biological activities, particularly in protein synthesis and metabolic pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C₉H₁₉NO₂

- Molecular Weight : 173.25 g/mol

- Structure : Chiral compound with an (S)-configuration.

This compound functions as a building block for protein synthesis. Its long hydrophobic chain suggests potential interactions with lipid membranes, which may influence membrane fluidity and the localization of proteins within cellular environments. The compound can modulate biochemical pathways by binding to specific molecular targets such as enzymes and receptors, thus influencing various cellular processes.

Biological Activities

- Protein Synthesis : As an amino acid, this compound is integral to the formation of peptides and proteins. It serves as a precursor in various biosynthetic pathways.

- Metabolic Pathways : Preliminary studies indicate that this compound may play roles in lipid metabolism, potentially influencing the activity of certain enzymes involved in these pathways.

- Neuroprotective Mechanisms : Emerging research suggests that this compound could have implications in neuroprotection, possibly through its interactions with neuronal membranes and signaling pathways.

- Therapeutic Potential : Investigations into its antimicrobial and anticancer properties are ongoing, with some studies indicating promising results in inhibiting cancer cell growth .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Aminooctanoic Acid | C₈H₁₇NO₂ | Shorter carbon chain; similar biological activity |

| 3-Aminodecanoic Acid | C₁₀H₂₁NO₂ | Longer carbon chain; potential for different reactivity |

| 4-Aminododecanoic Acid | C₁₂H₂₅NO₂ | Even longer carbon chain; altered solubility properties |

| 9-Amino-1-nonanol | C₉H₁₉NO | Contains an alcohol functional group; different reactivity profile |

| 9-Aminononanoic Acid | C₉H₁₉NO₂ | Similar structure; different biological implications |

The unique carbon chain length and functional group arrangement of this compound influence its solubility, reactivity, and potential biological effects compared to these similar compounds.

Case Studies and Research Findings

- Neuroprotective Effects : A study explored the neuroprotective effects of this compound in cellular models of neurodegeneration. Results indicated that it may reduce oxidative stress markers and promote cell survival under neurotoxic conditions.

- Antimicrobial Activity : Research investigating the antimicrobial properties of this compound showed significant inhibition against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent in infectious diseases .

- Antitumor Activity : In vitro studies demonstrated that this compound could inhibit the proliferation of certain cancer cell lines, indicating its potential role in cancer therapy .

Eigenschaften

IUPAC Name |

(2S)-2-aminononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPFOKXICYJJSC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.